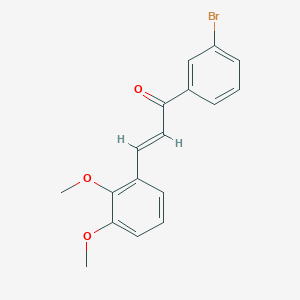

(2E)-1-(3-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO3/c1-20-16-8-4-5-12(17(16)21-2)9-10-15(19)13-6-3-7-14(18)11-13/h3-11H,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUBOPCZLPAZRU-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. Chalcones are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and data.

Chemical Structure

The compound's chemical formula is , featuring a bromophenyl group and a dimethoxyphenyl group attached to a propene backbone. The structural features contribute to its biological activity through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

- Cell Cycle Arrest : Chalcone derivatives can induce cell cycle arrest at different phases. For instance, studies have indicated that certain chalcones lead to G2/M phase arrest in cancer cells, thereby inhibiting their proliferation .

- Induction of Apoptosis : The compound has been observed to enhance apoptosis in cancer cells by increasing caspase activity and promoting morphological changes indicative of programmed cell death .

- Reactive Oxygen Species (ROS) Generation : Many chalcones, including this one, can induce oxidative stress in cancer cells through ROS generation, which is a critical factor in triggering apoptosis .

In Vitro Studies

A study evaluating the biological activity of various chalcone derivatives found that this compound exhibited significant antiproliferative effects on breast cancer cell lines such as MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values were reported to be in the range of 10-25 µM .

In Vivo Studies

In vivo studies have demonstrated that chalcone derivatives can inhibit tumor growth in animal models. For instance, administration of related compounds resulted in reduced tumor size and weight in xenograft models .

Data Table

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | 10-25 | Induction of apoptosis |

| Cell Cycle Arrest | MCF-7 | 15-30 | G2/M phase arrest |

| ROS Generation | Various cancer cells | 20-40 | Induction of oxidative stress |

Case Studies

- Breast Cancer : A study focused on breast cancer cells revealed that treatment with this compound led to significant cell death and reduced proliferation rates compared to untreated controls .

- Lung Cancer : Another investigation highlighted the compound's ability to inhibit lung cancer cell growth through mechanisms involving ROS and apoptosis pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones have been extensively studied for their potential pharmacological properties. Specific applications of (2E)-1-(3-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one include:

Anticancer Activity

Research indicates that chalcones exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that this compound effectively inhibited cell proliferation in breast cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

Chalcones have also been recognized for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains. In vitro studies reported that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones have been documented in several studies. The compound may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases. Experimental data suggest that it can reduce pro-inflammatory cytokine production in macrophages .

Material Science Applications

In addition to biological applications, this compound is utilized in material science:

Organic Electronics

Chalcones are explored for their use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of bromine enhances the electron-withdrawing character of the molecule, improving its performance in electronic devices .

Photovoltaic Materials

Research has indicated that chalcones can be used as active materials in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar energy applications .

Synthesis and Case Studies

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones under basic conditions.

Case Study: Synthesis and Characterization

A study detailed the synthesis of this compound using 3-bromoacetophenone and 2,3-dimethoxybenzaldehyde in the presence of potassium hydroxide as a catalyst. The resulting product was characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity .

Comparison with Similar Compounds

Structural Variations and Crystallographic Properties

The compound’s structural analogs differ in substituent positions on the aromatic rings, leading to distinct crystallographic behaviors:

Spectroscopic and Electronic Properties

DFT studies on similar compounds reveal substituent effects on spectroscopic profiles:

Nonlinear Optical (NLO) Properties

Chalcones with bromine and methoxy groups exhibit tunable NLO responses:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(3-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be controlled to ensure E-configuration?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a 3-bromoacetophenone derivative reacts with 2,3-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). To ensure the E-configuration, control reaction temperature (40–60°C) and base concentration (20–30% w/v). Excess aldehyde (1.2–1.5 eq) minimizes ketone dimerization. Post-synthesis, confirm stereochemistry via H NMR coupling constants () and FT-IR enone stretching (, ) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers focus on?

- Methodological Answer :

- H NMR : Look for vinyl proton doublets (δ 7.5–8.5 ppm, ) confirming the E-configuration. Methoxy groups appear as singlets (δ 3.8–4.0 ppm) .

- FT-IR : Confirm carbonyl (1650–1680 cm) and conjugated alkene (1580–1620 cm) stretches.

- HR-MS : Validate molecular ion peaks (e.g., [M+H]) with <5 ppm mass error .

- XRD : Resolve non-merohedral twinning (if present) via low-temperature data collection and twin refinement algorithms (e.g., TWINABS) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and validate experimental data for this chalcone derivative?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-311G(d,p) to optimize the structure. Compare DFT-calculated bond lengths/angles with XRD data (e.g., C=O: 1.22–1.24 Å, C-Br: 1.89–1.91 Å) .

- HOMO-LUMO Analysis : Calculate ionization potential () and electron affinity (). Use Koopmans’ theorem to derive global reactivity indices (electrophilicity , where and ) .

- UV-Vis Validation : Compare TD-DFT-calculated (e.g., 300–350 nm) with experimental spectra to assess π→π* transitions .

Q. What challenges arise in resolving non-merohedral twinning during X-ray crystallography, and how can these be methodologically addressed?

- Methodological Answer : Non-merohedral twinning (e.g., two-fold rotation axis) complicates data integration. Strategies include:

- Data Collection : Use Cu-Kα radiation at 100 K to reduce thermal motion. Collect multiple wedges of reciprocal space.

- Twin Refinement : Apply the HKLF5 format in SHELXL or CrysAlisPro’s TWINABS to deconvolute overlapped reflections .

- Validation : Check R (<5%) and Flack parameter (near 0 or 1) post-refinement .

Q. How do structural modifications (e.g., bromine position, methoxy groups) influence antimicrobial efficacy, and what in vitro assays are appropriate for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Effects : Bromine at the 3-position enhances lipophilicity (logP), improving membrane penetration. Methoxy groups at 2,3-positions increase electron density, stabilizing charge-transfer interactions with microbial targets .

- Assays :

- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Assays : Quantify bactericidal activity (3-log reduction in CFU/mL over 24 hours).

- Biofilm Inhibition : Assess via crystal violet staining in C. albicans models .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between DFT-predicted and experimentally observed UV-Vis spectra?

- Methodological Answer : Discrepancies often arise from solvent effects (PCM vs. experimental solvent polarity) or excited-state dynamics not captured by TD-DFT.

- Solvent Correction : Apply the conductor-like polarizable continuum model (CPCM) in Gaussian08.

- Vibrational Coupling : Use Franck-Condon analysis to account for vibronic transitions .

- Experimental Validation : Repeat UV-Vis in anhydrous solvents (e.g., DMSO) to minimize hydrogen bonding interference .

Tables for Key Parameters

| Property | Experimental Value | DFT Prediction | Reference |

|---|---|---|---|

| C=O Bond Length (Å) | 1.23 | 1.22 | |

| HOMO-LUMO Gap (eV) | 3.8 | 3.6 | |

| Antimicrobial MIC (µg/mL) | 8.5 (S. aureus) | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.